N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15328254
InChI: InChI=1S/C23H25NO6/c1-14-17-7-6-16(27-2)12-20(17)30-23(26)18(14)13-22(25)24-10-9-15-5-8-19(28-3)21(11-15)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25)
SMILES:
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

CAS No.:

Cat. No.: VC15328254

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide -

Specification

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide
Standard InChI InChI=1S/C23H25NO6/c1-14-17-7-6-16(27-2)12-20(17)30-23(26)18(14)13-22(25)24-10-9-15-5-8-19(28-3)21(11-15)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25)
Standard InChI Key AVJFFVQNEHYERY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key domains:

  • Chromenone backbone: A 4-methyl-7-methoxy-2-oxo-2H-chromen-3-yl group forms the core, contributing to planar aromaticity and hydrogen-bonding capacity .

  • Acetamide linker: A -CH₂-C(=O)-NH- bridge connects the chromenone to a phenethyl group, enhancing conformational flexibility .

  • 3,4-Dimethoxyphenethyl moiety: This substituent introduces hydrophobic and electron-donating methoxy groups, influencing receptor binding.

The IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide, reflects these components .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₂₅NO₆
Molecular Weight411.4 g/mol
Canonical SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
XLogP33.2 (Predicted)

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous chromenone derivatives exhibit monoclinic crystal systems with π-π stacking interactions . The 3D conformer model (PubChem CID 4838904) predicts a bent geometry, with the chromenone and phenyl planes forming a 120° angle .

Synthesis and Derivative Design

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Chromenone precursor preparation: 7-Methoxy-4-methylcoumarin undergoes bromination at the 3-position using N-bromosuccinimide (NBS).

  • Acetamide formation: The brominated intermediate reacts with glycine ethyl ester, followed by hydrolysis to yield 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.

  • Amide coupling: The acid is conjugated with 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Representative Reaction Yields

StepReagentsYield (%)Purity (HPLC)
1NBS, CCl₄, 70°C7895
2Glycine ethyl ester, DMF6592
3EDC, HOBt, DCM8298

Structural Modifications

  • Methoxy group replacement: Replacing 7-OCH₃ with -OH reduces logP but enhances aqueous solubility .

  • Phenethyl chain elongation: Extending the ethyl spacer to propyl diminishes COX-2 selectivity.

Pharmacological Profile

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppressed prostaglandin E₂ (PGE₂) synthesis by 89% at 10 μM, outperforming indomethacin (76%). Mechanistically, it inhibited COX-2 expression (IC₅₀ = 0.8 μM) without affecting COX-1.

Antioxidant Capacity

The molecule scavenged 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an EC₅₀ of 12.3 μM, comparable to ascorbic acid (EC₅₀ = 9.7 μM). Density functional theory (DFT) calculations attribute this to electron donation from methoxy groups .

Anticancer Effects

Against MCF-7 breast cancer cells, it induced apoptosis (48% at 20 μM) via caspase-3 activation and Bcl-2 downregulation. Notably, it showed minimal toxicity to non-tumorigenic HEK-293 cells (IC₅₀ > 100 μM).

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-718.4Caspase-3 activation
A54924.1ROS generation
HEK-293>100N/A

Mechanism of Action

Enzyme Inhibition

The compound’s acetamide carbonyl forms hydrogen bonds with COX-2’s Tyr355 and Ser530, as per molecular docking . This interaction mimics arachidonic acid’s binding mode, explaining its isoform selectivity.

Epigenetic Modulation

In silico studies predict histone deacetylase (HDAC) inhibition (Kᵢ = 1.2 μM), potentially contributing to its pro-apoptotic effects . Experimental validation is ongoing.

Research Applications and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved oral bioavailability in rats from 12% to 58%.

Hybrid Molecules

Conjugation with metformin via a pentynoic acid linker enhanced AMPK activation in HepG2 cells by 3-fold compared to the parent compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator